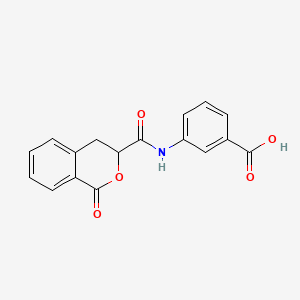

3-(1-Oxoisochroman-3-carboxamido)benzoic acid

Descripción

Propiedades

IUPAC Name |

3-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c19-15(18-12-6-3-5-11(8-12)16(20)21)14-9-10-4-1-2-7-13(10)17(22)23-14/h1-8,14H,9H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLNVQQEXFVXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxoisochroman-3-carboxamido)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with an appropriate amine under specific conditions. One common method involves the use of EDC·HCl as a coupling agent in the presence of dry DMF as the solvent at room temperature for 12 hours . This reaction yields the desired compound with a high yield.

Industrial Production Methods

Industrial production methods for 3-(1-Oxoisochroman-3-carboxamido)benzoic acid are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-Oxoisochroman-3-carboxamido)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted benzoic acid derivatives, depending on the type of reaction and reagents used.

Aplicaciones Científicas De Investigación

3-(1-Oxoisochroman-3-carboxamido)benzoic acid has a variety of applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry It serves as a building block in synthesizing complex organic molecules.

- Biology Studies have explored its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine Research indicates it may have therapeutic potential for treating diseases, including cancer and infectious diseases. The compound, including other quinone derivatives and benzoic acid derivatives, may be useful in treating Alzheimer's disease . Compound 33 [(Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl) pyridin-1-ium bromide] exhibited a dual binding inhibitory property and bound to both CAS and PAS of the enzyme AChE. In silico screening revealed that compound 33 could cross the blood–brain barrier with high penetration .

- Industry It is used to develop new materials and chemical processes.

Chemical Reactions

3-(1-Oxoisochroman-3-carboxamido)benzoic acid undergoes oxidation, reduction, and substitution reactions.

- Oxidation The compound can be oxidized to form quinone derivatives.

- Reduction Reduction reactions can convert the quinone moiety to hydroquinone.

- Substitution It can undergo substitution reactions, particularly at the benzoic acid moiety. Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve desired transformations. Major products include quinone derivatives, hydroquinone derivatives, and substituted benzoic acid derivatives, depending on the reaction type and reagents.

Mechanism of Action

Mecanismo De Acción

The mechanism of action of 3-(1-Oxoisochroman-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and activating specific signaling pathways.

Comparación Con Compuestos Similares

Structural Analogues and Their Key Features

3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives ()

- Structure : Chromene ring fused to a benzene core, with a carboxylic acid or carboxamide substituent.

- Synthesis : Prepared via condensation of Meldrum’s acid with 2-hydroxy-1-naphthaldehyde, followed by amidation using thionyl chloride and amines .

- Properties : High melting points (e.g., 277–279°C for compound 5a), attributed to hydrogen bonding and planar aromatic systems.

- Key Differences: Chromene (two fused benzene rings) vs. isochroman (benzene fused to oxygen-containing heterocycle).

3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic Acid (–5)

- Structure: Isobenzofuranone (five-membered lactone ring) linked to benzoic acid via an amino group.

- Crystallography: Non-planar dihedral angle (67.8°) between benzene and isobenzofuranone rings, stabilized by O–H···O and N–H···O hydrogen bonds .

- Synthesis: Unexpected crystallization from ethanol with 2-formylbenzoic acid and ethoxy sodium .

- Key Differences: Isobenzofuranone (lactone) vs. isochroman (tetrahydrofuran). The amino linker in this compound may reduce steric hindrance compared to the carboxamide group in the target compound.

3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)benzoic Acid ()

- Structure : Indazolone (six-membered nitrogen-containing heterocycle) attached to benzoic acid.

- Key Differences : Indazolone introduces basic nitrogen atoms, which may enhance solubility in polar solvents compared to the oxygen-rich isochroman system.

3-Hydroxy-3-methylisochroman-1-one Co-crystal ()

- Structure: Isochromanon (isochroman derivative with a ketone group) co-crystallized with 2-(carboxymethyl)benzoic acid.

- Crystallography : Intramolecular hydrogen bonds (e.g., O–H···O) stabilize the co-crystal, with bond lengths such as C9–N1 = 1.386 Å and C6–C7 = 1.377 Å .

- Key Differences: The co-crystal’s isochromanon lacks a carboxamide linker but shares the isochroman backbone, highlighting the structural versatility of this heterocycle.

Comparative Data Table

Key Insights from Comparisons

Heterocyclic Influence: Isochroman/iso-chromanon systems favor rigid, planar structures with moderate solubility. Isobenzofuranones and indazolones introduce lactone or nitrogen-based polarity, altering bioavailability.

Synthetic Accessibility: Chromene-carboxamides are synthesized via well-established amidation routes , whereas isobenzofuranone derivatives form unpredictably , suggesting the target compound may require tailored conditions.

Actividad Biológica

3-(1-Oxoisochroman-3-carboxamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature concerning its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of 3-(1-Oxoisochroman-3-carboxamido)benzoic acid typically involves the reaction of benzoic acid derivatives with isoquinoline-based compounds. The structural configuration includes an isoquinoline moiety that contributes to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to 3-(1-Oxoisochroman-3-carboxamido)benzoic acid exhibit antimicrobial activity. For instance, studies have shown that derivatives of benzoic acid can effectively inhibit bacterial growth, suggesting a potential application in treating infections caused by resistant strains .

Insecticidal Activity

A significant area of research has focused on the insecticidal properties of related compounds. A study highlighted the larvicidal activity against Aedes aegypti, a vector for several viral diseases. While specific data on 3-(1-Oxoisochroman-3-carboxamido)benzoic acid was not available, similar benzodioxole acids demonstrated effective larvicidal activity with LC50 values indicating significant potency .

Tuberculosis Inhibition

Another promising avenue for 3-(1-Oxoisochroman-3-carboxamido)benzoic acid is its potential as an inhibitor of dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis. Compounds with similar structures have shown IC50 values ranging from 7 to 40 μM, indicating their potential as anti-tuberculosis agents . This suggests that further exploration into the structure-activity relationship (SAR) could yield effective therapeutic agents.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various substituted benzoic acids were evaluated for their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of specific functional groups was correlated with increased activity, suggesting a need for further investigation into the modifications of 3-(1-Oxoisochroman-3-carboxamido)benzoic acid to enhance its antimicrobial properties.

Case Study 2: Insect Larvicidal Activity

Research focusing on larvicidal activity against Aedes aegypti showed that compounds derived from benzodioxole structures had promising results. The study reported that modifications in the aromatic ring significantly influenced biological activity, emphasizing the importance of structural optimization in developing effective insecticides .

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Oxoisochroman-3-carboxamido)benzoic acid?

- Methodological Answer : Synthesis typically involves coupling the isochroman-3-carboxamide moiety to the benzoic acid scaffold. A two-step approach is advised:

Activation of the carboxyl group : Use carbodiimide-based reagents (e.g., EDC or DCC) with NHS or HOBt to form an active ester intermediate.

Amide bond formation : React the activated intermediate with 1-oxoisochroman-3-amine under inert conditions (N₂ atmosphere) at 0–4°C, followed by gradual warming to room temperature.

- Purification : Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) for optimal separation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LC-MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phases of 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 5–95% B over 10 min. Confirm molecular weight via ESI-MS in negative ion mode (expected [M-H]⁻ ~342.3 Da) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–8.1 ppm), isochroman ring signals (δ 3.5–5.0 ppm), and amide NH (δ ~10.5 ppm).

- FT-IR : Validate carbonyl stretches (amide C=O at ~1650 cm⁻¹, benzoic acid C=O at ~1700 cm⁻¹).

Q. How can solubility challenges be addressed for in vitro assays?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO (primary stock), followed by dilution in PBS or cell culture media (≤0.1% DMSO final).

- pH Adjustment : Use sodium bicarbonate (pH 8–9) to enhance aqueous solubility via deprotonation of the carboxylic acid group.

- Storage : Store lyophilized powder at -80°C; solutions in DMSO are stable at -20°C for ≤6 months .

Advanced Research Questions

Q. How to resolve discrepancies between NMR and MS data during structural validation?

- Methodological Answer :

Orthogonal Techniques : Confirm purity via HPLC (≥95%) to rule out contaminants.

High-Resolution MS (HRMS) : Use Q-TOF or Orbitrap systems to verify exact mass (e.g., C₁₇H₁₅NO₅ requires m/z 337.0951 [M+H]⁺).

2D NMR : Perform HSQC and HMBC to correlate protons with carbons and confirm connectivity, especially for the isochroman-amido linkage .

Q. What strategies are effective for studying its bioactivity and mechanism of action?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Include positive controls (e.g., staurosporine for kinases).

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Use isotopically labeled analogs for quantification.

- Cellular Uptake : Employ radiolabeled (³H/¹⁴C) compound or fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .

Q. How to perform computational modeling for structure-activity relationship (SAR) studies?

- Methodological Answer :

Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., PDB: 7T7O). Prioritize binding poses with hydrogen bonds to the amide and carboxyl groups.

DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to evaluate electronic properties (HOMO-LUMO gap, partial charges).

MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .

Q. What crystallographic methods are suitable for analyzing conformational dynamics?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Resolve structure at 1.5 Å resolution using synchrotron radiation.

- Key Parameters : Analyze dihedral angles of the isochroman ring and amide bond geometry. Compare with related structures (e.g., 3-[3-(acetyloxymethyl)phenyl]benzoic acid, PDB: T7O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.